Increased Lipophilicity (XLogP3-AA) of the p-Tolyl Analog Compared to Unsubstituted Phenyl
The para-methyl group on the phenyl ring of 1-(P-Tolyl)hex-5-EN-1-one increases its computed lipophilicity compared to the unsubstituted 1-phenylhex-5-en-1-one [1][2]. This difference is a key consideration in applications where membrane permeability or organic phase partitioning is critical.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 [1] |
| Comparator Or Baseline | 1-Phenylhex-5-en-1-one: XLogP3-AA = 3.0 [2] |
| Quantified Difference | +0.4 units (Target - Comparator) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This 0.4 unit increase in LogP translates to a theoretical ~2.5-fold increase in partition coefficient, a significant difference that can influence a compound's absorption, distribution, and overall performance in cell-based assays or in vivo models.
- [1] PubChem. (2025). 1-(P-Tolyl)hex-5-EN-1-one. PubChem Compound Summary for CID 58035188. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1-Phenylhex-5-en-1-one. PubChem Compound Summary for CID 10877633. National Center for Biotechnology Information. View Source
